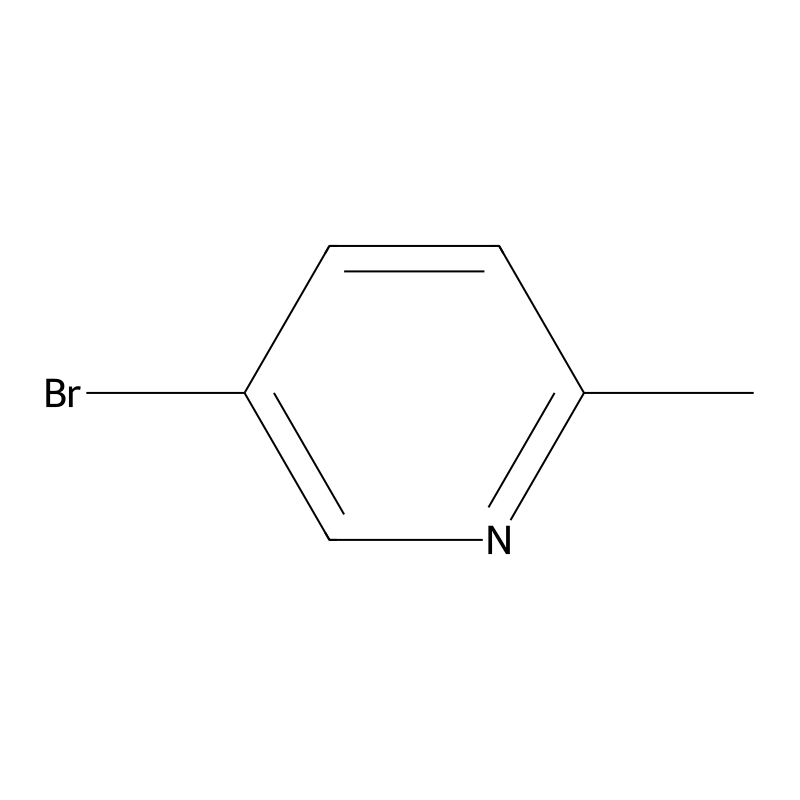

5-Bromo-2-methylpyridine

Content Navigation

Using crude 2-methylpyridine bromination mixtures or 2-halopyridine isomers introduces inseparable positional isomers and SNAr side reactions, undermining reaction selectivity and scale-up. 5-Bromo-2-methylpyridine (CAS 3430-13-5) offers:

- Single 5-bromo isomer, eliminating chromatography-intensive purification.

- Orthogonal Br/Me handles: selective cross-coupling (Suzuki), no SNAr side reactions.

- Enables kinase inhibitors, antiviral purine nucleosides, complex heterocycles.

Supplied with consistent ≥98% purity for reproducible multi-step synthesis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

5-Bromo-2-methylpyridine (CAS 3430-13-5) is a bifunctional halogenated picoline widely procured as a core scaffold for pharmaceutical and agrochemical synthesis. It features a stable solid profile (melting point 32–36 °C) and offers two orthogonal reactivity handles: a bromine atom at the 5-position primed for transition-metal-catalyzed cross-coupling, and a methyl group at the 2-position suitable for subsequent C-H functionalization, lithiation, or oxidation . For industrial buyers, the primary value of this specific isomer lies in its ability to undergo highly regioselective palladium- and copper-catalyzed transformations without the competing nucleophilic aromatic substitution (SNAr) background reactions that typically plague 2-halopyridine alternatives .

Procurement Fit

Palladium-catalyzed cross-coupling (Suzuki, Heck) building block

5-bromo-2-methyl substitution pattern for regiospecific heterocycle synthesis

Pharmaceutical and agrochemical intermediate production

Substituting high-purity 5-bromo-2-methylpyridine with crude 2-methylpyridine bromination mixtures or positional isomers fundamentally disrupts downstream manufacturability. Direct bromination of 2-methylpyridine yields an inseparable 45:55 mixture of 3-bromo and 5-bromo isomers, which possess a boiling point difference of merely 1.5 °C, rendering standard fractional distillation ineffective and forcing unscalable column chromatography [1]. Furthermore, attempting to substitute with the isomer 2-bromo-5-methylpyridine shifts the halogen adjacent to the pyridine nitrogen. This activates the C-Br bond toward unwanted nucleophilic aromatic substitution (SNAr) under basic conditions, destroying the chemoselectivity required for clean transition-metal cross-couplings [2]. Procuring the specifically synthesized 5-bromo isomer is mandatory to ensure batch-to-batch reproducibility and prevent yield losses during late-stage functionalization.

Substitution Risk

Near-identical boiling points make separation extremely challenging, elevating impurity profiles in downstream steps.

Purification riskC-Cl bond is significantly less reactive in oxidative addition, requiring harsher coupling conditions and higher catalyst loadings.

Reactivity gapDifferent steric and electronic environment alters coupling efficiency and thermal stability profile.

Steric/thermal shiftIsomeric Purity and Downstream Processability

Direct halogenation of 2-methylpyridine produces a highly problematic isomeric mixture. Quantitative analysis shows that crude bromination yields a 45:55 ratio of 3-bromo-2-methylpyridine to 5-bromo-2-methylpyridine. Because the boiling points of these isomers differ by only 1.5 °C, standard industrial distillation cannot separate them, leading to severe downstream contamination [1]. Procuring purpose-synthesized, high-purity (>99%) 5-bromo-2-methylpyridine eliminates this bottleneck, bypassing the >50% yield loss and high solvent costs associated with chromatographic separation [2].

| Evidence Dimension | Boiling point differential and separation viability |

| Target Compound Data | High-purity 5-bromo-2-methylpyridine (>99% pure, direct use in coupling) |

| Comparator Or Baseline | Crude bromination mixture (45:55 3-bromo/5-bromo ratio) |

| Quantified Difference | 1.5 °C boiling point difference prevents distillation; pure procurement recovers >50% effective yield lost to chromatography. |

| Conditions | Industrial scale-up and purification workflows |

Eliminates the need for unscalable chromatographic separations, ensuring cost-effective and reproducible scale-up.

Route choice determines regioisomeric purity

Boiling point Δ ~2.7°C complicates separation

Cross-Coupling Efficiency in Borylated Heterocycle Synthesis

In the synthesis of functionalized MIDA boronates and imidazo[1,2-a]pyridines, the choice of the halogenated precursor directly dictates the reaction efficiency. When 5-bromo-2-methylpyridine is subjected to coupling conditions, it achieves an 84% product yield. In direct contrast, substituting with the chlorinated analog, 4-chloro-2-methylpyridine, under identical conditions results in a suppressed yield of 77% due to the higher activation energy required for the oxidative addition of the C-Cl bond [1]. The 5-bromo derivative provides a quantifiable yield advantage for these advanced borylation protocols.

| Evidence Dimension | Product yield in borylated heterocycle synthesis |

| Target Compound Data | 5-bromo-2-methylpyridine (84% yield) |

| Comparator Or Baseline | 4-chloro-2-methylpyridine (77% yield) |

| Quantified Difference | 7% absolute increase in isolated yield. |

| Conditions | Acetonitrile, 70 °C, 2-21 h, followed by triethylamine addition. |

Justifies the procurement of the brominated precursor over cheaper chlorinated analogs to maximize throughput in high-value intermediate synthesis.

Weaker C–Br bond facilitates oxidative addition

Class-level bond energy inference; confirm with specific substrate

Chemoselectivity in Copper-Catalyzed N-Arylation

The steric and electronic profile of 5-bromo-2-methylpyridine makes it a highly competent electrophile for the direct N9-arylation of purines. Under copper-catalyzed conditions (CuBr, 120 °C), 5-bromo-2-methylpyridine readily couples to yield the desired N-arylated purine in high conversion. Conversely, attempts to substitute this scaffold with sterically hindered aryl halides or aryl chlorides result in only trace amounts of the coupling product or complete reaction failure[1]. The specific positioning of the bromine at the 5-position, distant from the steric bulk of the 2-methyl group, is critical for successful catalytic turnover.

| Evidence Dimension | N9-arylation coupling success |

| Target Compound Data | 5-bromo-2-methylpyridine (Readily couples, high isolated yield) |

| Comparator Or Baseline | Aryl chlorides and sterically hindered aryl bromides (Trace yield / reaction failure) |

| Quantified Difference | Enables successful N-arylation where hindered/chlorinated analogs fail completely. |

| Conditions | CuBr (5 mol%), ligand L3, DMF/H2O, 120 °C. |

Ensures viable synthesis of N-arylated purine libraries for drug discovery, preventing costly dead-ends in methodology.

Regioisomeric impurities directly impact API quality

Confirm supplier certificate against this benchmark

Lower melting point and unhindered 5-position aid handling and coupling

Thermal stability and steric accessibility are class-level observations

Late-Stage Cross-Coupling in Pharmaceutical Library Synthesis

Because of its highly reactive 5-bromo position and the absence of SNAr liability, 5-bromo-2-methylpyridine is the preferred building block for synthesizing biaryl kinase inhibitors and receptor antagonists via Suzuki-Miyaura and Buchwald-Hartwig couplings [1].

Orthogonal C-H Functionalization Workflows

This compound is uniquely suited for multi-step syntheses requiring orthogonal handles. After the 5-position is elaborated via cross-coupling, the 2-methyl group can be selectively lithiated or oxidized to a carboxylic acid, enabling the construction of complex, extended heterocyclic scaffolds without cross-reactivity [2].

Nucleoside Analog and Purine Derivatization

Its balanced steric profile makes it an ideal arylating agent for the direct, copper-catalyzed N9-arylation of purines, a critical step in the development of novel antiviral and anticancer nucleoside analogs where sterically hindered halides fail [3].

Application Fit Matrix

XLogP3

GHS Hazard Statements

H302 (10.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (10.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (10.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types